

The Expanding Frontier of KRAS G12D Inhibition: A Head-to-Head Preclinical Comparison

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Compound of Interest		
Compound Name:	KRAS G12D inhibitor 1	
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For researchers, scientists, and drug development professionals, the race to effectively target the notorious KRAS G12D mutation, a key driver in a multitude of cancers, is entering a critical and exciting phase. This guide provides a detailed, head-to-head comparison of the leading KRAS G12D inhibitors in development, summarizing their preclinical performance with supporting experimental data to inform further research and development efforts.

The KRAS protein, a central node in cellular signaling, cycles between an active GTP-bound and an inactive GDP-bound state. The G12D mutation impairs its intrinsic GTPase activity, locking it in a constitutively active state and driving oncogenic signaling through downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades. For decades, KRAS was considered "undruggable," but recent breakthroughs have led to the development of a new generation of targeted inhibitors. This guide focuses on inhibitors specifically targeting the KRAS G12D mutation, one of the most prevalent and challenging KRAS alterations.

At a Glance: Preclinical Efficacy of KRAS G12D Inhibitors

The following tables summarize the key preclinical data for prominent KRAS G12D inhibitors, providing a quantitative basis for comparison.



Inhibitor	Mechanis m of Action	Biochemic al Potency (IC50/Kd)	Cellular Potency (IC50)	Selectivity	In Vivo Efficacy (Xenograft Models)	Developer
MRTX1133	Non- covalent, selective inhibitor of KRAS G12D in both its active and inactive states.	IC50: 2 nM	AsPC-1 (pancreatic): 7-10 nMSW199 0 (pancreatic): 7-10 nM	>1000-fold for KRAS G12D over wild-type KRAS.	Significant tumor regression in pancreatic and colorectal cancer models.	Mirati Therapeuti cs (a Bristol Myers Squibb Company)
GFH375/V S-7375	Oral, selective KRAS G12D inhibitor targeting both the "ON" (GTP- bound) and "OFF" (GDP- bound) states.	Single-digit nanomolar IC50 values for inhibition of nucleotide exchange and interaction with RAF1.	Sub- nanomolar IC50 values for p-ERK suppressio n in KRAS G12D cell lines.	High selectivity for KRAS G12D over non-G12D KRAS variants and wild- type cells.	Dose- dependent tumor regression s in multiple pancreatic and colorectal cancer CDX models.	GenFleet Therapeuti cs / Verastem Oncology
RMC-9805	Covalent, tri-complex inhibitor that selectively targets the active, GTP-	Not reported	Not reported	Mutant- selective	Robust anti-tumor activity and tumor regression s across diverse KRAS	Revolution Medicines



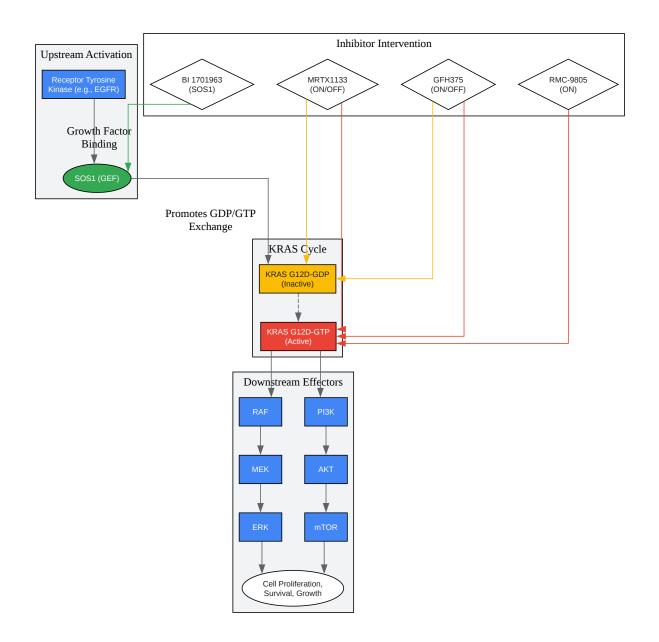
	bound state of KRAS G12D (RAS(ON) inhibitor).				G12D xenograft models (PDAC, NSCLC, CRC).	
HRS-4642	High- affinity, selective, long- acting, non- covalent KRAS G12D inhibitor.	Kd = 0.083 nM	Strong specific inhibition of KRAS G12D mutant cell lines.	21-fold lower Kd for KRAS G12D compared to KRAS G12C and 17-fold lower than wild-type KRAS.	Significant inhibition of tumor growth in pancreatic, colorectal, and lung cancer xenograft and PDX models.	Jiangsu Hengrui Pharmaceu ticals
BI 1701963	Pan-KRAS inhibitor that binds to SOS1, preventing the interaction with KRAS and reducing the formation of active KRAS.	Not specific to G12D	Antiprolifer ative activity against various KRAS mutant cell lines (including G12D) with IC50 values ranging from 1-143 nM in some assays.	Broad activity against major G12 and G13 KRAS oncoprotei ns.	Blocks tumor growth in preclinical models with various KRAS mutations.	Boehringer Ingelheim



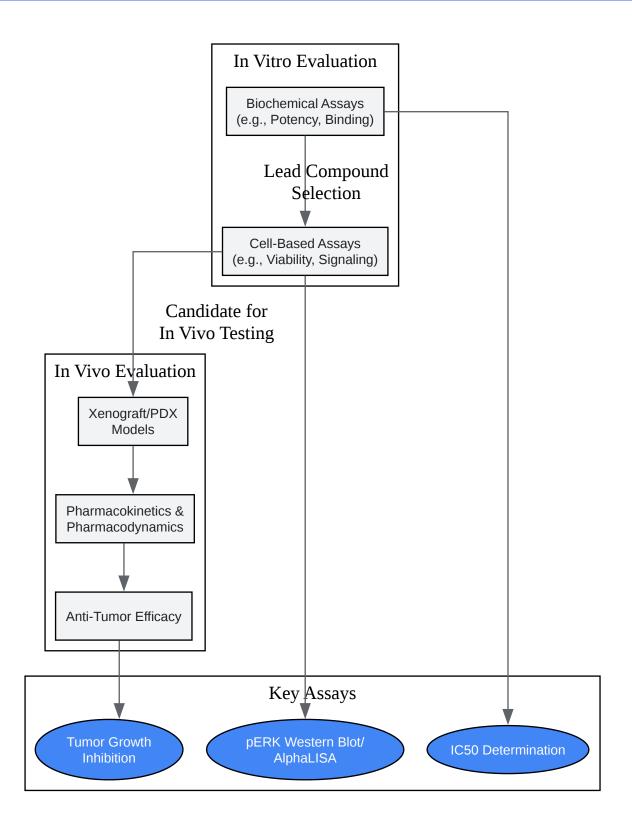
Visualizing the KRAS G12D Signaling Axis and Inhibition

To better understand the therapeutic rationale, the following diagrams illustrate the KRAS G12D signaling pathway and the points of intervention for these inhibitors.









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